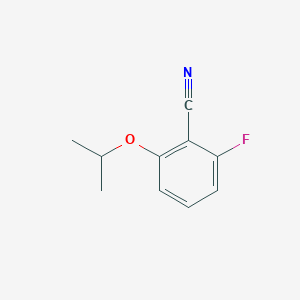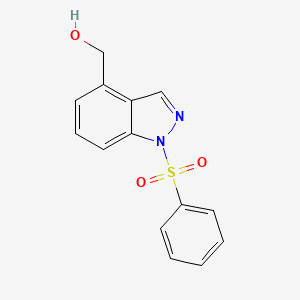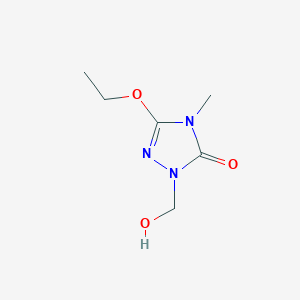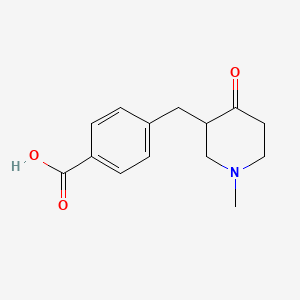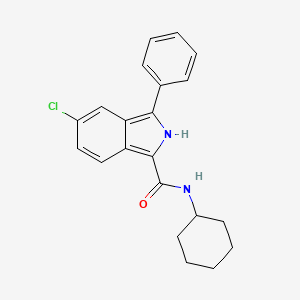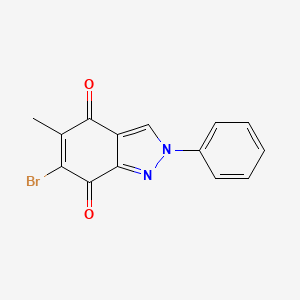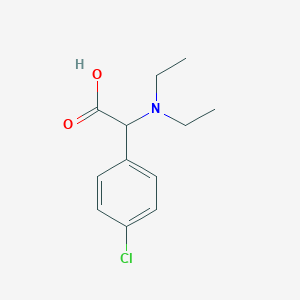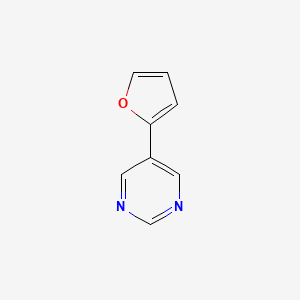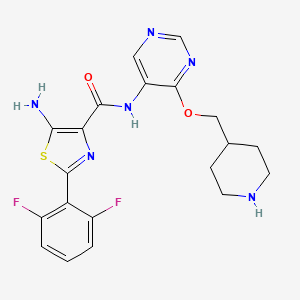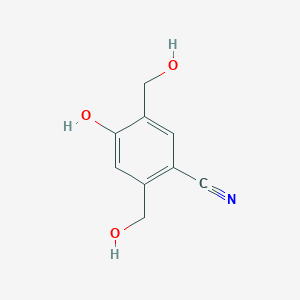![molecular formula C7H9N3O3 B13100421 Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione CAS No. 5565-14-0](/img/structure/B13100421.png)
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione is a heterocyclic compound with a unique structure that incorporates both pyrazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of aldehydes with β-ketoesters followed by cyclization with aminopyrimidines can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyridazine and Pyridazinone Derivatives: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione stands out due to its unique combination of pyrazine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5565-14-0 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8-trione |
InChI |
InChI=1S/C7H9N3O3/c11-5-3-4-6(12)8-1-2-10(4)7(13)9-5/h4H,1-3H2,(H,8,12)(H,9,11,13) |
InChI Key |
BZFHSFDFARATKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC(=O)NC2=O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



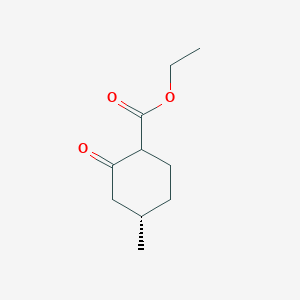
![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
